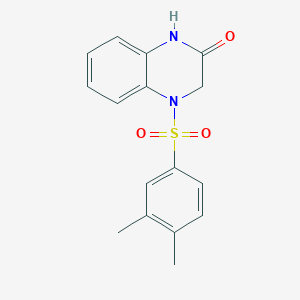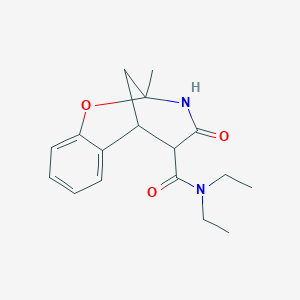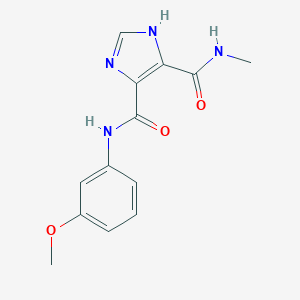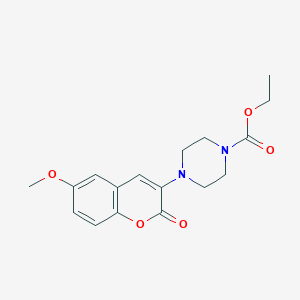![molecular formula C23H24N2O3S B285927 (5E)-5-{[4-(BENZYLOXY)PHENYL]METHYLIDENE}-3-[(PIPERIDIN-1-YL)METHYL]-1,3-THIAZOLIDINE-2,4-DIONE](/img/structure/B285927.png)
(5E)-5-{[4-(BENZYLOXY)PHENYL]METHYLIDENE}-3-[(PIPERIDIN-1-YL)METHYL]-1,3-THIAZOLIDINE-2,4-DIONE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5E)-5-{[4-(BENZYLOXY)PHENYL]METHYLIDENE}-3-[(PIPERIDIN-1-YL)METHYL]-1,3-THIAZOLIDINE-2,4-DIONE is a synthetic organic compound that belongs to the class of thiazolidinediones. These compounds are known for their diverse biological activities and potential therapeutic applications, particularly in the treatment of metabolic disorders.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-{[4-(BENZYLOXY)PHENYL]METHYLIDENE}-3-[(PIPERIDIN-1-YL)METHYL]-1,3-THIAZOLIDINE-2,4-DIONE typically involves the following steps:
Formation of the Thiazolidine-2,4-dione Core: This can be achieved by the reaction of a suitable α-haloketone with thiourea under basic conditions.
Introduction of the Piperidin-1-ylmethyl Group: This step involves the alkylation of the thiazolidine-2,4-dione core with a piperidin-1-ylmethyl halide.
Formation of the Benzylidene Moiety: The final step is the condensation of the intermediate with 4-(benzyloxy)benzaldehyde under acidic or basic conditions to form the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperidin-1-ylmethyl group.
Reduction: Reduction reactions may target the benzylidene moiety, converting it to a benzyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the thiazolidine-2,4-dione core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products
Oxidation: Products may include oxidized derivatives of the piperidin-1-ylmethyl group.
Reduction: Reduced derivatives of the benzylidene moiety.
Substitution: Substituted thiazolidine-2,4-dione derivatives.
科学研究应用
Chemistry
Catalysis: The compound may be used as a ligand in catalytic reactions.
Material Science:
Biology
Enzyme Inhibition: Potential use as an inhibitor of specific enzymes.
Receptor Binding: May act as a ligand for certain biological receptors.
Medicine
Therapeutic Agent:
Drug Development: Used as a lead compound for the development of new drugs.
Industry
Chemical Synthesis: Used as an intermediate in the synthesis of other complex molecules.
Pharmaceutical Manufacturing: Potential use in the production of pharmaceutical formulations.
作用机制
The mechanism of action of (5E)-5-{[4-(BENZYLOXY)PHENYL]METHYLIDENE}-3-[(PIPERIDIN-1-YL)METHYL]-1,3-THIAZOLIDINE-2,4-DIONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and physiological responses.
相似化合物的比较
Similar Compounds
Rosiglitazone: Another thiazolidinedione with similar therapeutic applications.
Pioglitazone: A thiazolidinedione used in the treatment of diabetes.
Uniqueness
Structural Features: The presence of the benzyloxybenzylidene and piperidin-1-ylmethyl groups distinguishes it from other thiazolidinediones.
Biological Activity: The unique structural features may confer distinct biological activities and therapeutic potential.
属性
分子式 |
C23H24N2O3S |
|---|---|
分子量 |
408.5 g/mol |
IUPAC 名称 |
(5E)-5-[(4-phenylmethoxyphenyl)methylidene]-3-(piperidin-1-ylmethyl)-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C23H24N2O3S/c26-22-21(29-23(27)25(22)17-24-13-5-2-6-14-24)15-18-9-11-20(12-10-18)28-16-19-7-3-1-4-8-19/h1,3-4,7-12,15H,2,5-6,13-14,16-17H2/b21-15+ |
InChI 键 |
MIEUGUIQMWTOAG-RCCKNPSSSA-N |
SMILES |
C1CCN(CC1)CN2C(=O)C(=CC3=CC=C(C=C3)OCC4=CC=CC=C4)SC2=O |
手性 SMILES |
C1CCN(CC1)CN2C(=O)/C(=C\C3=CC=C(C=C3)OCC4=CC=CC=C4)/SC2=O |
规范 SMILES |
C1CCN(CC1)CN2C(=O)C(=CC3=CC=C(C=C3)OCC4=CC=CC=C4)SC2=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[1-(5,6-Dimethylbenzimidazol-1-yl)-3-(4-fluorophenoxy)propan-2-yl] acetate](/img/structure/B285845.png)
![2-(2-methyl-1H-benzimidazol-1-yl)-1-[(3-methylphenoxy)methyl]ethyl acetate](/img/structure/B285846.png)
![N-(3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)isonicotinamide](/img/structure/B285847.png)

![4-[(tert-butylamino)acetyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B285851.png)
![4-[(4-sec-butylphenyl)sulfonyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B285853.png)

![N-[5-(2,3-dichlorobenzyl)-1,3-thiazol-2-yl]-3-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]propanamide](/img/structure/B285858.png)
![5-(4-Fluorophenyl)-2-(5-methyl-2-furyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B285865.png)

![2-{[4-allyl-5-(4,5,6,7-tetrahydro-1-benzothien-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-chlorophenyl)acetamide](/img/structure/B285880.png)
![(4aR,6S,7R,8R,8aS)-2,2-dimethyl-6-naphthalen-1-yloxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol](/img/structure/B285881.png)

![N-[4-(aminosulfonyl)phenyl]-6-methoxy-N-methyl-2-oxo-2H-chromene-3-carboxamide](/img/structure/B285885.png)
